molecular formula C11H5ClF3N3O3 B062080 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride CAS No. 175137-36-7

1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

Cat. No. B062080
M. Wt: 319.62 g/mol
InChI Key: PDHQPPLHVFKVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride," belongs to the pyrazole class of compounds, which are notable for their diverse applications in various fields of chemistry due to their unique structural and electronic properties. Pyrazoles are heterocyclic aromatic compounds, containing a 5-membered ring with two nitrogen atoms. The specific functional groups attached to the pyrazole ring in this compound suggest its potential for varied chemical reactivity and interaction.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines or hydrazones with appropriate carbonyl compounds. A green, fast, and straightforward procedure for the synthesis of similar compounds involves coupling reactions between diazonium chlorides and aminopyrazole derivatives. The structure of such compounds is confirmed by spectroscopic studies including IR, NMR, HRMS, and UV–vis spectroscopy, in addition to X-ray single-crystal determination (Al‐Azmi & Shalaby, 2018).

Molecular Structure Analysis

The molecular geometry, vibrational frequencies, and chemical shift values of pyrazole derivatives are often calculated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT), providing insights into the stability and electronic properties of the molecule. These calculations are validated through comparison with experimental data, helping to elucidate the molecular structure in detail (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

Pyrazole compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and isomerizations, leading to a wide range of functionalized derivatives. The reactivity is influenced by the nature of substituents on the pyrazole ring, which can facilitate regioselective transformations and enable the synthesis of complex heterocyclic structures (Deng & Mani, 2008).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. X-ray diffraction (XRD) studies provide detailed information on the crystal packing, hydrogen bonding, and overall solid-state architecture of these compounds. This information is crucial for understanding the material properties and potential applications of pyrazole derivatives (Evecen et al., 2016).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of heterocyclic compounds like 5-hydroxy-2-pyrazolines, which are intermediates for the synthesis of pyrazoles or their linear tautomers (hydrazones) (Zelenin et al., 2002).

  • Molecular Structure Analysis : It has been involved in the synthesis of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, with its structure confirmed through various spectroscopic studies (Al‐Azmi & Shalaby, 2018).

Biochemical Applications

  • Carbonic Anhydrase Inhibitors : Derivatives synthesized from this compound have shown inhibitory effects on human carbonic anhydrase isoenzymes, making them potential therapeutic agents (Kasımoğulları et al., 2009).

  • Herbicidal Applications : Pyrazole nitrophenyl ethers, synthesized using this compound, exhibit herbicidal effects by inhibiting protoporphyrinogen IX oxidase, particularly on narrowleaf weed species (Clark, 1996).

Chemical Synthesis and Analysis

  • Synthesis of Polyamides : The compound has been used in the synthesis of aromatic polyamides containing pendent amino and cyano groups, demonstrating high thermal stability and solubility in polar aprotic solvents (Chung & Kim, 1997).

  • Ring Cleavage Studies : It has been involved in studies examining ring cleavage by chlorine, providing insights into the chemical behavior of pyrazole-sulphonyl chlorides (Alabaster & Barry, 1976).

properties

IUPAC Name

1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N3O3/c12-10(19)8-5-16-17(9(8)11(13,14)15)6-1-3-7(4-2-6)18(20)21/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHQPPLHVFKVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379677
Record name 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

CAS RN

175137-36-7
Record name 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-36-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.